N'-((E)-{2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-HYDROXYBENZOHYDRAZIDE
Description
This compound is a hydrazide derivative featuring a pyrido[1,2-a]pyrimidin-4-one core. Key structural elements include:
- Position 3: An (E)-configured methylidene linkage connecting to a 2-hydroxybenzohydrazide moiety (–NH–N=CH–C₆H₃(OH)), which may confer antioxidant or metal-chelating properties.
- Position 4: A ketone group (4-oxo), common in bioactive heterocycles.
The molecular formula is inferred as C₂₃H₂₂N₅O₃, with a molar mass of 416.46 g/mol (calculated). Its synthesis likely involves condensation of a pyrido[1,2-a]pyrimidin-4-one aldehyde precursor with 2-hydroxybenzohydrazide under acidic or catalytic conditions .
Properties
IUPAC Name |
N-[(E)-[2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-28(16-17-9-3-2-4-10-17)22-19(24(32)29-14-8-7-13-21(29)26-22)15-25-27-23(31)18-11-5-6-12-20(18)30/h2-15,30H,16H2,1H3,(H,27,31)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDFMXJEXSEMCG-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=NNC(=O)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC(=O)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Thiazolidinone-substituted analogs (e.g., ) show divergent bioactivity due to sulfur-containing moieties, suggesting target specificity differences.
Substituent Effects: The 2-hydroxy group in the target compound’s benzohydrazide moiety may improve solubility and radical scavenging vs. non-hydroxylated analogs (e.g., ) . Benzyl(methyl)amino vs. 4-methylpiperidinyl (): The former’s aromatic bulk may enhance hydrophobic interactions in binding pockets, while the latter’s cyclic amine could improve metabolic stability.
Biological Activity Trends: Benzohydrazide derivatives (Target, ) consistently show promise in antimicrobial and anticancer assays, likely due to hydrazide-mediated metal chelation or hydrogen bonding . Thiazolidinone-pyrido[1,2-a]pyrimidinone hybrids () are theorized to target kinases or proteases, though experimental data are lacking.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
